N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide
Description
N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide is a benzimidazolone-based sulfonamide derivative designed as a bromodomain inhibitor. Its core structure features a 1,3-dimethyl-2-oxobenzimidazol-5-yl scaffold linked to a 4-methoxybenzenesulfonamide group, with a benzylamino substituent at position 6. This compound is part of a broader class of small molecules targeting epigenetic regulators like TRIM24 and BRPF1 bromodomains, as evidenced by structural analogs co-crystallized with TRIM24 (e.g., compound 5b in ). The benzylamino group distinguishes it from related compounds, offering unique physicochemical and binding properties.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[6-(benzylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H24N4O4S/c1-26-21-13-19(24-15-16-7-5-4-6-8-16)20(14-22(21)27(2)23(26)28)25-32(29,30)18-11-9-17(31-3)10-12-18/h4-14,24-25H,15H2,1-3H3 |
InChI Key |
KBCMVZKQIWGJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization with Carboxylic Acid Derivatives
A common approach involves reacting o-phenylenediamine with carboxylic acids or their derivatives (e.g., anhydrides, esters) under acidic conditions. For example, o-phenylenediamine (8) reacts with acetic anhydride in the presence of HCl to form 1,3-dimethyl-2-oxobenzimidazole. This method achieves high yields (>80%) but requires stringent temperature control (80–100°C) and prolonged reaction times (12–24 hours).
Alternative Route Using Carbonyl Compounds
Substituted aldehydes or ketones can also serve as carbonyl sources. For instance, Milite et al. demonstrated that o-phenylenediamine reacts with acetylacetone under reflux in ethanol to form the benzimidazole core, followed by oxidation to introduce the 2-oxo group. This method offers modularity for introducing substituents at the 1- and 3-positions through alkylation steps.
Sulfonamide Coupling at the 5-Position
The final step involves coupling the 4-methoxybenzenesulfonamide group to the 5-position of the benzimidazole core.
Direct Sulfonylation
The 5-amino group of the benzimidazole intermediate reacts with 4-methoxybenzenesulfonyl chloride under basic conditions. For example, Jian-Song et al. reported that 5-aminobenzimidazole derivatives react with sulfonyl chlorides in DMF using triethylamine as a base, achieving yields of 70–85%. The reaction proceeds at room temperature over 4–6 hours, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Click Chemistry Approach
Al-blewi et al. utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach sulfonamide groups. While this method is primarily used for triazole-benzimidazole hybrids, it could be adapted for direct sulfonamide coupling by modifying the alkyne or azide precursors.
Integrated Synthetic Pathways
Combining the above steps, two plausible routes emerge for the target compound:
Sequential Functionalization (Route A)
-
Core Formation : Synthesize 1,3-dimethyl-2-oxobenzimidazole via cyclization of o-phenylenediamine with acetic anhydride.
-
6-Benzylamino Introduction : Perform NAS using 6-chloro intermediate and benzylamine.
-
Sulfonamide Coupling : React with 4-methoxybenzenesulfonyl chloride in DMF/triethylamine.
Yield : ~60% overall.
Convergent Synthesis (Route B)
-
Pre-functionalized Core : Prepare 6-nitro-1,3-dimethyl-2-oxobenzimidazole, reduce to 6-amine, and benzylate.
-
Late-stage Sulfonylation : Couple 4-methoxybenzenesulfonyl chloride to the 5-amino group.
Yield : ~55% overall.
Optimization and Challenges
Reaction Conditions
Purification Challenges
-
Column chromatography is essential due to byproducts from incomplete substitutions.
-
Recrystallization from ethanol/water mixtures improves purity (>98%).
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 60% | 55% |
| Key Advantage | Fewer steps | Higher purity |
| Critical Challenge | NAS efficiency | Nitration selectivity |
Chemical Reactions Analysis
N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzylamino group is known to interact with enzymes and receptors, modulating their activity. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
*Estimated based on structural similarity to 5b and substituent mass.
Key Observations :
- Benzylamino vs.
- Phenoxy vs. Alkoxy Substituents: Compounds like 7k (3-methoxypropoxyphenoxy) and 7m (dimethylamino butoxyphenoxy) feature flexible alkoxy chains, which may improve solubility and synthetic yield (e.g., 99% for 7m).
- Cyclohexylsulfanyl (): This substituent increases lipophilicity (logP = 4.51), suggesting the target compound’s benzylamino group may similarly elevate logP compared to polar analogs.
Physicochemical and Pharmacokinetic Profiles
Table 2: Molecular Properties of Analogs
| Compound ID | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|
| Target Compound | ~3.8* | 7 | ~95* | |
| 5b () | ~2.5 | 6 | 85 | |
| Compound | 4.51 | 7 | 56.99 | |
| 7m () | N/A | 10 | 130 |
*Estimated based on substituent contributions.
Key Insights :
- Compounds with alkoxy chains (e.g., 7m ) exhibit higher polar surface areas, correlating with enhanced solubility.
Biological Activity
N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 360.4 g/mol. Its structure features a central benzimidazole ring substituted at the 5-position with a methanesulfonamide group and at the 6-position with a benzylamino group, along with two methyl groups at the 1 and 3 positions.
Structural Formula
Recent studies have highlighted that this compound acts as an inhibitor of TRIM24 (Tripartite Motif Containing 24), a protein implicated in transcriptional regulation and various cancers. The compound has been co-crystallized with the PHD-bromodomain of TRIM24, revealing insights into its binding interactions which suggest potential for developing selective TRIM24 inhibitors.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 12.5 | |
| MCF7 (Breast) | 15.0 | |
| A549 (Lung) | 10.0 |
These findings indicate that the compound may serve as a lead for further development in cancer therapeutics.
Study on TRIM24 Inhibition
In a recent study, researchers evaluated the inhibitory effects of the compound on TRIM24 activity in breast cancer models. The results indicated that treatment with this compound resulted in:
- Reduced cell proliferation
- Induction of apoptosis
The study concluded that this compound could be a promising candidate for targeted cancer therapy.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest a favorable profile for oral bioavailability, although further investigations are needed to fully understand its metabolism and excretion pathways. Toxicological assessments have shown minimal adverse effects at therapeutic doses in animal models, indicating potential safety for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodology : The compound’s benzimidazole core can be synthesized via cyclization of substituted o-phenylenediamines with carbonyl sources (e.g., urea or thiourea). Subsequent sulfonamide coupling at the 5-position requires activating agents like trichloroisocyanuric acid (TCICA) or carbodiimides in anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .
- Key considerations : Optimize stoichiometry of the benzylamine group during substitution to avoid competing side reactions (e.g., over-alkylation). Triethylamine is often used as a base to scavenge HCl during sulfonylation .
Q. How can structural characterization be performed to confirm regiochemistry and purity?
- Methodology : Use and NMR to verify substitution patterns (e.g., benzylamino vs. methyl groups) and X-ray crystallography for absolute configuration confirmation. High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are critical for validating molecular weight and purity .
- Data interpretation : For NMR, focus on splitting patterns of aromatic protons (e.g., para-substituted methoxy group at ~7.8 ppm) and benzylic CH protons (~4.5 ppm) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodology : Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to predict electronic properties (HOMO/LUMO) and molecular electrostatic potential (MESP). Software like Schrödinger Suite can model solubility and LogP using QikProp .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing benzimidazoles?
- Methodology : Perform dose-response assays (e.g., IC determination) under standardized conditions (pH, serum concentration) to minimize variability. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Analyze SAR trends using molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
- Case study : Conflicting IC values in kinase inhibition assays may arise from differences in ATP concentrations or buffer compositions .
Q. What strategies can mitigate regiochemical ambiguity during functionalization of the benzimidazole core?
- Methodology : Use directing groups (e.g., pyridyl or methoxy substituents) to control electrophilic substitution. For example, the 5-position is more reactive toward sulfonylation due to electron-donating effects of the 1,3-dimethyl groups. Monitor reaction progress via TLC or LC-MS to isolate intermediates .
- Example : In similar compounds, competitive substitution at the 6-position (benzylamino) vs. 5-position (sulfonamide) can be resolved by adjusting reaction temperature and solvent polarity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodology : Combine proteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockout screens to identify target proteins. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. For cellular studies, employ fluorescence tagging (e.g., GFP fusion proteins) to track sublocalization .
- Advanced technique : Synchrotron-based X-ray crystallography of ligand-protein complexes provides atomic-level insights into binding modes .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
